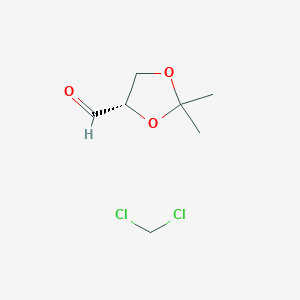
dichloromethane;(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde compound with dichloromethane (1:1) is a chemical compound that combines the properties of both (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde and dichloromethane. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and purity. Dichloromethane is used as a solvent in this reaction due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point .
Industrial Production Methods
In industrial settings, the production of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde with dichloromethane involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of dichloromethane as a solvent facilitates the separation and purification of the final product through distillation and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent the decomposition of the compound .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde .
Aplicaciones Científicas De Investigación
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde with dichloromethane is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in chromatography.
Biology: The compound is used in the preparation of biological samples for analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The compound can also act as a solvent, facilitating the dissolution and reaction of other chemicals .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde include:
2,2-Dimethyl-1,3-dioxolane: A precursor in the synthesis of the compound.
Dichloromethane: A solvent used in the preparation and reactions of the compound.
Uniqueness
The uniqueness of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde lies in its combination of properties from both the dioxolane and aldehyde functional groups, as well as its use of dichloromethane as a solvent. This combination allows for a wide range of chemical reactions and applications in various fields .
Propiedades
Fórmula molecular |
C7H12Cl2O3 |
|---|---|
Peso molecular |
215.07 g/mol |
Nombre IUPAC |
dichloromethane;(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C6H10O3.CH2Cl2/c1-6(2)8-4-5(3-7)9-6;2-1-3/h3,5H,4H2,1-2H3;1H2/t5-;/m1./s1 |
Clave InChI |
VSVSWVSWONDGKR-NUBCRITNSA-N |
SMILES isomérico |
CC1(OC[C@H](O1)C=O)C.C(Cl)Cl |
SMILES canónico |
CC1(OCC(O1)C=O)C.C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Hydroxy-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13383901.png)


![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13383911.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B13383916.png)

![4-[(4-Methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13383948.png)

![2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid](/img/structure/B13383960.png)


![N-[(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13383987.png)
